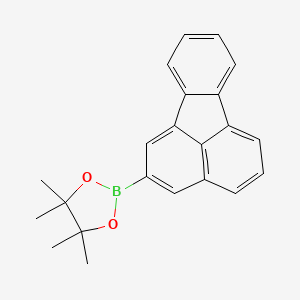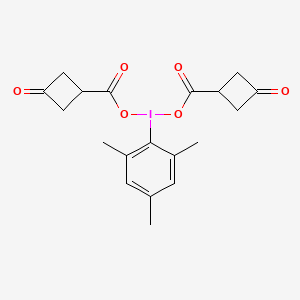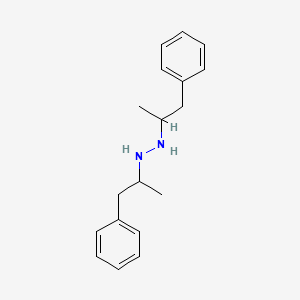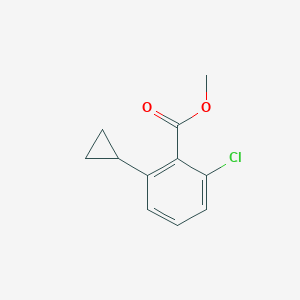
2-(2-fluoranthenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-fluoranthenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane is a boronic acid derivative with the molecular formula C16H11BO2. This compound is known for its unique structure, which includes a fluoranthene moiety attached to a dioxaborolane ring. It has significant applications in various fields, including organic synthesis and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluoranthenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane typically involves the reaction of fluoranthene with a boronic acid derivative under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where fluoranthene is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-fluoranthenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluoranthene derivatives.
Reduction: Reduction reactions can modify the boronic acid moiety.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typical reagents in substitution reactions.
Major Products Formed
The major products formed from these reactions include various fluoranthene derivatives, which can be further utilized in organic synthesis and materials science .
Wissenschaftliche Forschungsanwendungen
2-(2-fluoranthenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Wirkmechanismus
The mechanism by which 2-(2-fluoranthenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane exerts its effects involves its ability to participate in various chemical reactions. The boronic acid moiety is particularly reactive, allowing the compound to form stable covalent bonds with other molecules. This reactivity is harnessed in cross-coupling reactions, where the compound acts as a key intermediate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-but-3-enylfluoranthene: Another fluoranthene derivative with different functional groups.
N-(2-Fluoranthenyl)-4-methylbenzenesulfonamide: A compound with a similar fluoranthene core but different substituents
Uniqueness
2-(2-fluoranthenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane is unique due to its boronic acid moiety, which imparts distinct reactivity and versatility in chemical synthesis. This makes it particularly valuable in the formation of complex organic molecules and advanced materials .
Eigenschaften
Molekularformel |
C22H21BO2 |
|---|---|
Molekulargewicht |
328.2 g/mol |
IUPAC-Name |
2-fluoranthen-2-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C22H21BO2/c1-21(2)22(3,4)25-23(24-21)15-12-14-8-7-11-18-16-9-5-6-10-17(16)19(13-15)20(14)18/h5-13H,1-4H3 |
InChI-Schlüssel |
XSKOFBRFQVZQPH-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C4C(=CC=C3)C5=CC=CC=C5C4=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![manganese(2+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid](/img/structure/B14007455.png)


![4(3H)-Pyrimidinone,2-amino-6-methyl-5-[3-[(4-nitrophenyl)amino]propyl]-](/img/structure/B14007472.png)


![n8-(Diphenylmethyl)-3-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B14007489.png)

![[4-Butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate](/img/structure/B14007495.png)


![Ethyl cyano[(E)-(4-nitrophenyl)diazenyl]acetate](/img/structure/B14007510.png)
